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molecular formula C14H17BrN2O3 B8565819 tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate

tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate

Cat. No. B8565819
M. Wt: 341.20 g/mol
InChI Key: AMOFDLTWNCELIF-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Dissolve tert-butyl N-(4-bromo-2-pyridyl)-N-(cyclopropanecarbonyl)carbamate (900 mg, 2.8 mmol) in DCM (8 mL), add slowly trifluoroacetic acid (4 mL). Stir the reaction at room temperature for 3 hrs. Pour the reaction mixture to water (50 mL), adjust to pH=7 with saturated NaHCO3 solution. Extract with EtOAc (15 mL×3), combine the organic layers; wash with brine (100 mL), dry over anhydrous Na2SO4. Concentrate under reduced pressure to give the crude product (670 mg) which is used without further purification. MS: (M+1): 243.1.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]([C:16]([CH:18]2[CH2:20][CH2:19]2)=[O:17])C(=O)OC(C)(C)C)[CH:3]=1.FC(F)(F)C(O)=O.O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:16]([CH:18]2[CH2:19][CH2:20]2)=[O:17])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)N(C(OC(C)(C)C)=O)C(=O)C1CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (15 mL×3)
WASH
Type
WASH
Details
wash with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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